15alpha-Hydroxyestrone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

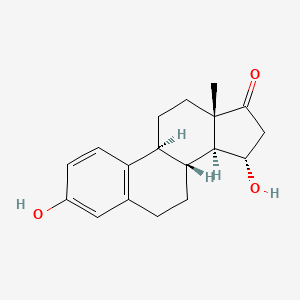

15alpha-hydroxyestrone is a 17-oxo steroid that is estrone substituted by an alpha-hydroxy group at position 15. It has a role as a human xenobiotic metabolite and a fungal xenobiotic metabolite. It is a 15alpha-hydroxy steroid, a 17-oxo steroid, a 3-hydroxy steroid and a member of phenols. It derives from an estrone. It derives from a hydride of an estrane.

Wissenschaftliche Forschungsanwendungen

Role in Breast Cancer Research

Research indicates that the ratio of different estrogen metabolites, including 15alpha-hydroxyestrone, can influence breast cancer risk. Studies have shown that:

- A higher ratio of 2-hydroxyestrone to 16alpha-hydroxyestrone is associated with a reduced risk of breast cancer, while a higher concentration of 16alpha-hydroxyestrone correlates with increased risk .

- The metabolism of estrogens into this compound may not be as well understood, but it is hypothesized to have distinct biological effects that could influence cancer development.

Case Study: Urinary Estrogen Metabolites and Breast Cancer Risk

A study examining urinary estrogen metabolites in women at high risk for breast cancer found that lower urinary ratios of 2-hydroxyestrone to 16alpha-hydroxyestrone were predictors of breast cancer risk . This suggests that profiling estrogen metabolites, including this compound, could help identify women at greater risk for developing breast cancer.

Therapeutic Potential

Emerging research has begun to explore the therapeutic applications of this compound:

- Neuroprotective Effects : Some studies suggest that related metabolites (like 4-hydroxyestrone) exhibit neuroprotective properties against oxidative damage, indicating a potential for similar effects with this compound .

- Hormonal Treatments : Investigations into hormonal therapies for conditions like endometriosis or hormone-sensitive cancers may consider the role of this compound as part of a broader hormonal profile.

Analytical Techniques for Study

The analysis of estrogen metabolites, including this compound, has advanced significantly with techniques such as:

- High-Performance Liquid Chromatography (HPLC) : Allows for sensitive detection and quantification of estrogen metabolites in biological samples .

- Mass Spectrometry (MS) : Enhances specificity and accuracy in identifying various estrogen metabolites .

Summary Table of Findings

Analyse Chemischer Reaktionen

Koenigs-Knorr Glycosylation

15α-Hydroxyestradiol and 15α-Hydroxyestriol undergo glycosylation via the Koenigs-Knorr reaction using cadmium carbonate as a catalyst. The reaction involves:

-

Condensation of 2-acetamido-1α-chloro-1,2-dideoxy-3,4,6-tri-O-acetyl-D-glucopyranose with protected 15α-hydroxyestrogens.

-

Deprotection using methanolic potassium hydroxide to yield 15-N-acetylglucosaminides .

Jones Oxidation

15α-Hydroxyestrone 15-N-acetylglucosaminide is synthesized from its estradiol counterpart via Jones oxidation (CrO₃ in H₂SO₄/acetone), followed by brief alkaline hydrolysis .

Table 1: Synthetic Pathways for 15α-Hydroxyestrone Derivatives

| Reaction Type | Reagents/Conditions | Product | Yield/Outcome |

|---|---|---|---|

| Koenigs-Knorr Glycosylation | CdCO₃, KOH (deprotection) | 15-N-acetylglucosaminides | High regioselectivity |

| Jones Oxidation | CrO₃, H₂SO₄, acetone | 15α-Hydroxyestrone glucosaminide | Efficient conversion |

Enzymatic Hydrolysis

Glycosylated derivatives are cleaved by β-N-acetylglucosaminidase from Jack beans, releasing free 15α-hydroxyestrogens. This enzyme exhibits specificity for β-linked N-acetylglucosamine residues .

Table 2: Enzymatic Hydrolysis Parameters

| Enzyme Source | Substrate | Reaction Conditions | Product |

|---|---|---|---|

| Jack beans | 15α-Hydroxyestrone glucosaminide | pH 4.5–5.0, 37°C | Free 15α-Hydroxyestrone |

Metabolic Interconversions in the Intestine

15α-Hydroxyestrone is generated via intestinal metabolism of 16α-hydroxyestrone in humans:

-

Administered 16α-hydroxyestrone undergoes 15α-hydroxylation in the intestine, leading to elevated portal venous levels of 15α-hydroxyestrone .

-

Intestinal microflora modulate this transformation, as shown by ampicillin-induced suppression of bacterial activity and altered fecal estrogen profiles .

Stability and Reactivity

The 15α-hydroxy group confers unique reactivity:

-

Participates in Schiff base formation with amino groups in proteins, though this is more extensively studied in 16α-hydroxyestrone .

-

The α-configuration at C-15 influences stereochemical interactions in enzymatic systems .

Key Research Findings

-

Biotechnological relevance : Fungal biotransformation (Isaria fumosorosea) highlights potential for hydroxylation and glycosylation of related estrogens, though 15α-hydroxyestrone-specific pathways remain underexplored .

-

Analytical challenges : Low natural abundance necessitates synthetic derivatization for detection and quantification .

This synthesis underscores the compound’s reactivity in both laboratory and biological systems, with implications for endocrinology and xenobiotic metabolism research.

Eigenschaften

Molekularformel |

C18H22O3 |

|---|---|

Molekulargewicht |

286.4 g/mol |

IUPAC-Name |

(8R,9S,13S,14S,15S)-3,15-dihydroxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-one |

InChI |

InChI=1S/C18H22O3/c1-18-7-6-13-12-5-3-11(19)8-10(12)2-4-14(13)17(18)15(20)9-16(18)21/h3,5,8,13-15,17,19-20H,2,4,6-7,9H2,1H3/t13-,14-,15+,17-,18-/m1/s1 |

InChI-Schlüssel |

FDFNTZDUOBCJMD-DMHIMHRUSA-N |

Isomerische SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1[C@H](CC2=O)O)CCC4=C3C=CC(=C4)O |

Kanonische SMILES |

CC12CCC3C(C1C(CC2=O)O)CCC4=C3C=CC(=C4)O |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.